molecular formula C12H15ClO B7999722 trans-2-(4-Chloro-3-methylphenyl)cyclopentanol

trans-2-(4-Chloro-3-methylphenyl)cyclopentanol

Cat. No.: B7999722
M. Wt: 210.70 g/mol
InChI Key: GELQWRSQWQYVAK-PWSUYJOCSA-N
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Description

trans-2-(4-Chloro-3-methylphenyl)cyclopentanol: is an organic compound with the molecular formula C12H15ClO It is characterized by the presence of a cyclopentanol ring substituted with a 4-chloro-3-methylphenyl group in the trans configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Chloro-3-methylphenyl)cyclopentanol typically involves the reaction of 4-chloro-3-methylphenylmagnesium bromide with cyclopentanone. The reaction is carried out under anhydrous conditions, often in the presence of a suitable solvent such as diethyl ether or tetrahydrofuran (THF). The reaction mixture is then subjected to acidic workup to yield the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2-(4-Chloro-3-methylphenyl)cyclopentanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted cyclopentanol derivatives.

Scientific Research Applications

Chemistry: trans-2-(4-Chloro-3-methylphenyl)cyclopentanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of structural modifications on biological activity. It may serve as a model compound for investigating the interactions of cyclopentanol derivatives with biological targets.

Medicine: Potential applications in medicinal chemistry include the development of new therapeutic agents. The compound’s structural features may be exploited to design molecules with specific pharmacological properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of trans-2-(4-Chloro-3-methylphenyl)cyclopentanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the chloro and methyl groups can influence the compound’s binding affinity and specificity. Pathways involved in its mechanism of action may include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

  • trans-2-(3-Chloro-4-methylphenyl)cyclopentanol
  • trans-2-(4-Chloro-3-methylphenyl)cyclopentanone

Comparison: Compared to similar compounds, trans-2-(4-Chloro-3-methylphenyl)cyclopentanol is unique due to its specific substitution pattern and stereochemistry. These features can result in different reactivity and biological activity profiles. For example, the position of the chloro and methyl groups can affect the compound’s interaction with enzymes and receptors, leading to distinct pharmacological effects.

Properties

IUPAC Name

(1S,2R)-2-(4-chloro-3-methylphenyl)cyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO/c1-8-7-9(5-6-11(8)13)10-3-2-4-12(10)14/h5-7,10,12,14H,2-4H2,1H3/t10-,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELQWRSQWQYVAK-PWSUYJOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2CCCC2O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)[C@H]2CCC[C@@H]2O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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